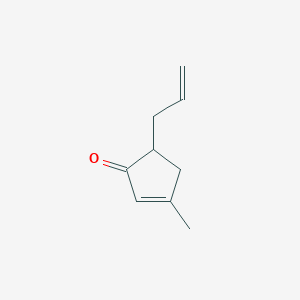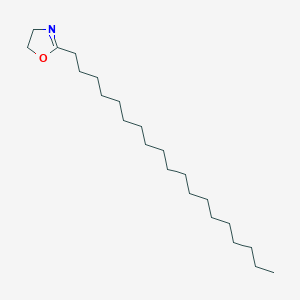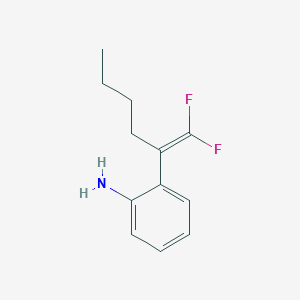
o-(1,1-Difluorohex-1-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(1,1-Difluorohex-1-en-2-yl)aniline is an organic compound characterized by the presence of a difluoroalkene group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,1-Difluorohex-1-en-2-yl)aniline typically involves the palladium-catalyzed coupling reaction of 2,2-difluorovinylboron compounds with aryl iodides. The reaction is carried out in the presence of cuprous iodide and a palladium catalyst, resulting in the formation of disubstituted difluoroalkenes . Another method involves the use of 2,2,2-trifluoroethyl p-toluenesulfonate as a synthon of difluorovinylidene ambiphile, followed by the addition of N-butylmagnesio-o-iodoaniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
o-(1,1-Difluorohex-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the difluoroalkene group to a saturated alkane.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield benzoquinone derivatives, while reduction with hydrogen gas can produce saturated alkanes .
Wissenschaftliche Forschungsanwendungen
o-(1,1-Difluorohex-1-en-2-yl)aniline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of o-(1,1-Difluorohex-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoroalkene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline moiety can act as a nucleophile, participating in electrophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to o-(1,1-Difluorohex-1-en-2-yl)aniline include other difluoroalkene derivatives and aniline-based compounds, such as:
- 1,1-Difluoro-1-alkenes
- 2-Fluoroindoles
- β,β-Difluorostyrenes
Uniqueness
This compound is unique due to the presence of both a difluoroalkene group and an aniline moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H15F2N |
|---|---|
Molekulargewicht |
211.25 g/mol |
IUPAC-Name |
2-(1,1-difluorohex-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-2-3-6-10(12(13)14)9-7-4-5-8-11(9)15/h4-5,7-8H,2-3,6,15H2,1H3 |
InChI-Schlüssel |
MMSTZUNBPRINHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(F)F)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
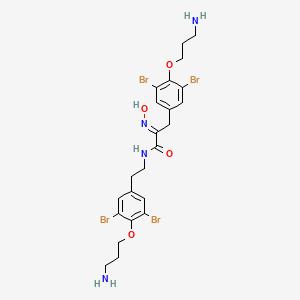
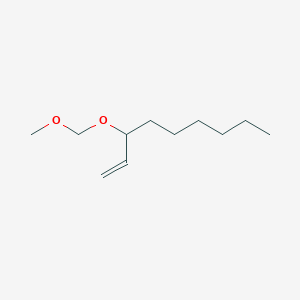
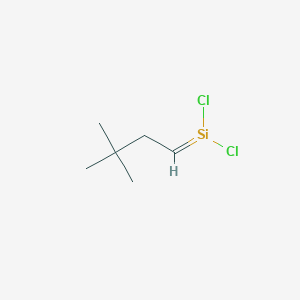
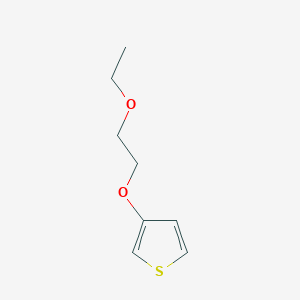
phenylsilane](/img/structure/B14286485.png)

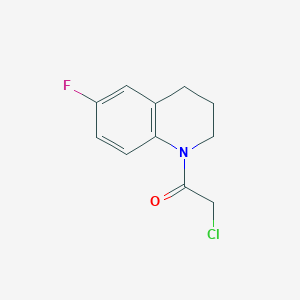
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
